![molecular formula C15H10N2O3S B1344505 2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid CAS No. 1031627-74-3](/img/structure/B1344505.png)

2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

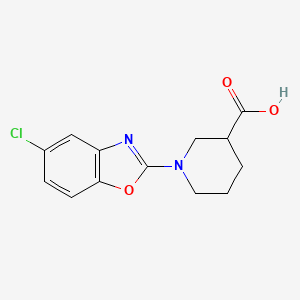

“2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid” is a specialty product for proteomics research . It has a molecular formula of C15H10N2O3S and a molecular weight of 298.32 .

Molecular Structure Analysis

The molecular structure of “2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid” is defined by its molecular formula, C15H10N2O3S . The exact structure would be best determined through techniques such as X-ray crystallography or NMR spectroscopy, which are not available in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid” are not fully detailed in the search results. Its molecular formula is C15H10N2O3S and it has a molecular weight of 298.32 .Aplicaciones Científicas De Investigación

Caspase-3 Inhibitors

The compound is used in the synthesis of novel 1,2-benzisothiazol-3-one-derived 1,2,3-triazoles, which have been evaluated as inhibitors against caspase-3/-7 . Caspase-3 is activated in nearly every model of apoptosis and is believed to be the ‘central executioner’ of the apoptotic pathway . The search for effective caspase-3 inhibitors is an important area of research to combat against different diseases caused by excessive apoptosis, such as stroke, Alzheimer’s disease, Huntington’s disease, and Parkinson’s disease .

Antifouling Coatings

The compound has been used in the preparation of a new type of antifouling resin . The resin exhibits outstanding antifouling potency against marine fouling organisms . The introduction of the heterocyclic group led to the significantly enhanced antifouling activities of the resins .

Antifungal Activity

N-Carboxylic acid derivatives of 1,2-benzisothiazol-3(2 H)-one (BIT) exhibit good broad-spectrum antifungal activity against Candida and Aspergillus . This type of antifoulant is grafted onto poly .

Inhibition of Marine Organisms

The copolymers exhibit a clear synergistic inhibitory effect on the growth of three seaweeds: Chlorella, Isochrysis galbana and Chaetoceros curvisetus, respectively, and three bacteria, Staphylococcus aureus, Vibrio coralliilyticus and Vibrio parahaemolyticus, respectively .

Inhibition of Barnacle Larvae

The copolymers exhibited excellent inhibition against barnacle larvae .

Marine Field Tests

Marine field tests indicated that the resins exhibit outstanding antifouling potency against marine fouling organisms .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-(1,2-benzothiazole-3-carbonylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3S/c18-14(13-10-6-2-4-8-12(10)21-17-13)16-11-7-3-1-5-9(11)15(19)20/h1-8H,(H,16,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWNQYDZAYSGCOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2)C(=O)NC3=CC=CC=C3C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine](/img/structure/B1344422.png)

![1-[5-(Aminosulfonyl)-1,3-benzoxazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1344424.png)

![[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1344427.png)

![5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1344429.png)

![2-[(5-{[(4-bromophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1344432.png)

![2-[(4-allyl-5-{1-[(4-methylphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1344433.png)

![Ethyl 3-[ethyl(methyl)amino]butanoate](/img/structure/B1344435.png)

![2-[(5-Tert-butyl-1,3-benzoxazol-2-yl)thio]acetamide](/img/structure/B1344436.png)

![N-[(5-Isobutyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine](/img/structure/B1344439.png)

![3-(aminomethyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B1344442.png)